

A Comprehensive Technical Guide to the Solubility of 4-(4-Hydroxyphenyl)butanoic Acid

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Compound of Interest

Compound Name: **4-(4-Hydroxyphenyl)butanoic acid**

Cat. No.: **B1296285**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of **4-(4-hydroxyphenyl)butanoic acid**, a compound of interest in various research and development fields, including pharmaceuticals. Due to the limited availability of direct quantitative solubility data for **4-(4-hydroxyphenyl)butanoic acid**, this document presents a compilation of qualitative information and quantitative data for structurally analogous compounds. This approach offers valuable insights into its expected solubility behavior across a range of common laboratory solvents. Furthermore, this guide furnishes detailed experimental protocols for determining solubility, ensuring that researchers can produce reliable and reproducible data.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various media is paramount for formulation development, toxicity studies, and ensuring bioavailability. **4-(4-Hydroxyphenyl)butanoic acid**, possessing both a hydrophilic hydroxyl group and a carboxylic acid function, alongside a hydrophobic phenylbutanoic acid backbone, is expected to exhibit varied solubility depending on the polarity of the solvent.

Solubility Profile of 4-(4-Hydroxyphenyl)butanoic Acid

Direct quantitative solubility data for **4-(4-hydroxyphenyl)butanoic acid** is not readily available in published literature. However, qualitative assessments describe it as sparingly soluble in water and slightly soluble in chloroform and dimethyl sulfoxide (DMSO).

To provide a more comprehensive understanding, the following tables summarize quantitative solubility data for two structurally similar compounds: p-hydroxyphenylacetic acid and 4-phenylbutyric acid. These compounds share key structural motifs with **4-(4-hydroxyphenyl)butanoic acid** and can serve as valuable surrogates for predicting its solubility behavior.

Table 1: Quantitative Solubility of p-Hydroxyphenylacetic Acid at 20°C[1][2]

Solvent	Solubility (g/kg of solvent)
Water	15.8[2]
Methanol	2915[2]
Ethanol	2064[2]
2-Propanol	1382[2]
Acetone	1720[2]
4-Methyl-2-pentanone	803.5[2]
Ethyl acetate	825.4[2]
Chloroform	637.1[2]
Toluene	377.9[2]

Table 2: Quantitative Solubility of 4-Phenylbutyric Acid

Solvent	Solubility	Temperature
Water	5.3 g/L[3][4][5]	40°C[3][4][5]
Water	18 mg/mL[6]	Not Specified
Chloroform	Slightly Soluble[3][4]	Not Specified
Methanol	Slightly Soluble[3][4]	Not Specified
Toluene	3.670 M	Not Specified[5]
Diethyl ether	4.130 M	Not Specified[5]
Chloroform	4.040 M	Not Specified[5]
1-Hexanol	0.500 M	Not Specified[5]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method (for Thermodynamic Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of solid **4-(4-hydroxyphenyl)butanoic acid** to a known volume of the selected solvent in a glass flask or vial with a screw cap. The excess solid should be visually apparent.
- Equilibration: Seal the flask and place it in a constant temperature shaker or orbital incubator. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient period. To separate the undissolved solid from the saturated solution, either

centrifuge the sample at a high speed or filter it using a syringe filter with a pore size of 0.45 μm or smaller. It is critical to avoid any temperature changes during this step.

- Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Analysis: Analyze the concentration of **4-(4-hydroxyphenyl)butanoic acid** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Potentiometric Titration (for pH-Dependent Solubility of Ionizable Compounds)

For ionizable compounds like **4-(4-hydroxyphenyl)butanoic acid**, which possesses a carboxylic acid group, potentiometric titration is a powerful method to determine its intrinsic solubility and pKa.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

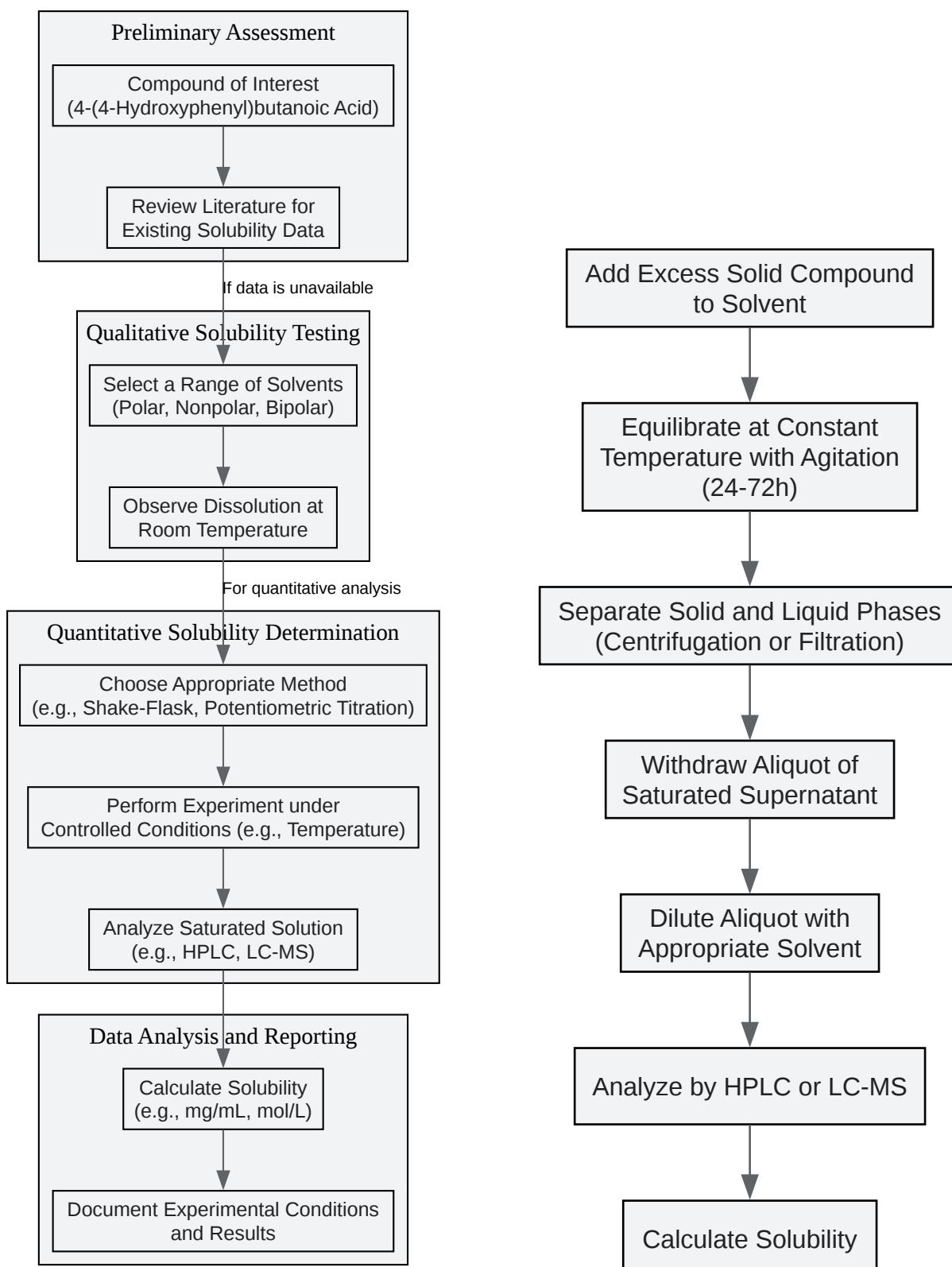
Methodology:

- Instrument Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.
- Sample Preparation: Prepare a suspension of **4-(4-hydroxyphenyl)butanoic acid** in deionized water or a suitable aqueous buffer. Ensure that excess solid is present.
- Titration: While continuously stirring the suspension, add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition.
- Data Acquisition: Collect data points of pH versus the volume of titrant added. More data points should be collected near the equivalence point where the pH changes rapidly.

- Data Analysis: Plot the titration curve (pH vs. volume of titrant). The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the curve.
- Calculation of pKa and Intrinsic Solubility: The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility (the solubility of the unionized form of the acid) can be calculated from the pH, pKa, and the total concentration of the dissolved species at equilibrium.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams illustrate the logical workflow for assessing compound solubility and the experimental workflow for the shake-flask method.

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